Furfural 2,4-dinitrophenylhydrazone

Description

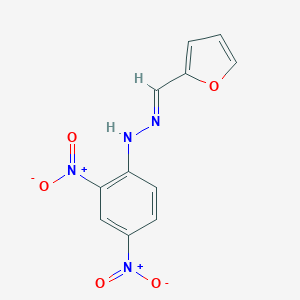

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5/c16-14(17)8-3-4-10(11(6-8)15(18)19)13-12-7-9-2-1-5-20-9/h1-7,13H/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMSXDMAAIAPCZ-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Furfural 2,4-Dinitrophenylhydrazone

This guide provides a comprehensive overview of the synthesis, characterization, and reaction mechanism of furfural 2,4-dinitrophenylhydrazone, a critical derivative for the detection and characterization of furfural. The content is tailored for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

Furfural, an aldehyde derived from renewable biomass, is a significant platform chemical and a key indicator of aging in transformer insulating oils and heat-induced food processing.[1][2][3] Its detection and quantification are crucial for quality control and safety monitoring. The reaction of furfural with 2,4-dinitrophenylhydrazine (DNPH), also known as Brady's reagent, yields this compound, a stable, colored crystalline solid.[4][5] This derivatization is a classic analytical method used for the qualitative and quantitative analysis of aldehydes and ketones.[4][6] The resulting hydrazone exhibits enhanced UV sensitivity, making it suitable for various detection techniques.[7]

Synthesis Overview and Reaction Mechanism

The synthesis of this compound is a condensation reaction between the carbonyl group of furfural and the primary amine group of 2,4-dinitrophenylhydrazine.[8] The reaction is typically catalyzed by an acid, such as sulfuric acid, which activates the carbonyl group for nucleophilic attack.[7]

The mechanism proceeds in several steps:

-

Protonation of the Carbonyl Group: The acid catalyst protonates the oxygen atom of furfural's aldehyde group, increasing the electrophilicity of the carbonyl carbon.[7]

-

Nucleophilic Attack: The terminal nitrogen atom of DNPH, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the protonated furfural. This forms a tetrahedral intermediate known as a carbinolamine.[7]

-

Dehydration: The unstable carbinolamine intermediate undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the stable C=N double bond of the hydrazone.[7]

Quantitative Data Summary

The physicochemical and spectroscopic properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈N₄O₅ | [9][10] |

| Molecular Weight | 276.20 g/mol | [9][10] |

| Appearance | Dark Orange to Very Dark Red Solid | [11] |

| Melting Point | ~230 °C | [11] |

| UV-Vis λmax (Acidic) | ~318-400 nm | [1][7] |

| UV-Vis λmax (Basic) | ~465-470 nm | [1][12] |

| FT-IR (C=N Stretch) | ~1614-1629 cm⁻¹ | [13] |

Detailed Experimental Protocol

This protocol outlines a typical laboratory-scale synthesis of this compound.

4.1 Materials and Reagents

-

Furfural (C₅H₄O₂)

-

2,4-Dinitrophenylhydrazine (DNPH) (C₆H₆N₄O₄)

-

Ethanol (95%)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

4.2 Apparatus

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

-

Melting point apparatus

4.3 Procedure

-

Preparation of Brady's Reagent: In a 100 mL beaker, dissolve a specific amount of 2,4-dinitrophenylhydrazine in ethanol. Cautiously add a catalytic amount of concentrated sulfuric acid dropwise while stirring. Note: A common preparation involves dissolving DNPH in methanol followed by the addition of concentrated sulfuric acid.[4]

-

Reaction Mixture: In a separate beaker, dissolve furfural in a minimal amount of ethanol.

-

Condensation Reaction: Add the furfural solution to the prepared Brady's reagent. The reaction is often carried out with an excess of DNPH to ensure complete conversion of the furfural.[7] A molar ratio of 2.5:1 (DNPH to furfural) can be employed.[7]

-

Heating and Reflux: Transfer the mixture to a round-bottom flask, add a magnetic stir bar, and fit it with a reflux condenser. Heat the mixture in a water bath or heating mantle to approximately 80°C and maintain a gentle reflux for about 2.5 hours.[7] The formation of a yellow, orange, or red precipitate indicates the formation of the hydrazone.[4][5]

-

Isolation: After the reflux period, allow the mixture to cool to room temperature and then chill it in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold deionized water.[13][14]

-

Drying and Purification: Dry the collected solid. For higher purity, the product can be recrystallized from a suitable solvent like n-butyl alcohol or ethanol.[14]

-

Characterization: Determine the melting point of the purified product and confirm its structure using spectroscopic methods such as FT-IR and UV-Vis.

Experimental Workflow Visualization

The overall process for the synthesis and analysis of this compound can be visualized as a logical workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Furfural - Wikipedia [en.wikipedia.org]

- 4. rroij.com [rroij.com]

- 5. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 2074-02-4 | Benchchem [benchchem.com]

- 8. Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cymitquimica.com [cymitquimica.com]

- 10. Furfural-2,4-dinitrophenylhydrazone | C11H8N4O5 | CID 5463001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Furancarboxaldehyde, 2-(2,4-dinitrophenyl)hydrazone | 2074-02-4 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. ajpamc.com [ajpamc.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

The Chemistry of Carbonyl Detection: A Technical Guide to the Furfural-2,4-DNPH Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between furfural and 2,4-dinitrophenylhydrazine (2,4-DNPH), a cornerstone of qualitative and quantitative carbonyl analysis. This reaction, a classic example of nucleophilic addition-elimination, results in the formation of a brightly colored crystalline derivative, furfural 2,4-dinitrophenylhydrazone. This guide delves into the core mechanism, provides detailed experimental protocols, presents key quantitative data, and offers visual representations of the chemical processes and workflows involved.

Core Reaction Mechanism: Nucleophilic Addition-Elimination

The reaction between furfural, an aromatic aldehyde, and 2,4-DNPH is a condensation reaction that proceeds via a two-step nucleophilic addition-elimination mechanism.[1][2][3] The process is typically catalyzed by an acid, such as sulfuric acid, which protonates the carbonyl oxygen of furfural, thereby increasing the electrophilicity of the carbonyl carbon.[4]

The lone pair of electrons on the terminal nitrogen of the 2,4-DNPH molecule then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the protonated furfural.[4] This nucleophilic addition leads to the formation of an unstable tetrahedral intermediate known as a carbinolamine.[4] Subsequently, the carbinolamine intermediate undergoes dehydration, eliminating a molecule of water to form the stable, conjugated this compound.[2][3][4] The product is a colored precipitate, with aromatic aldehydes like furfural typically yielding red or orange crystals.[5]

Caption: Reaction mechanism of furfural with 2,4-DNPH.

Quantitative Data Summary

The formation of this compound can be monitored and quantified using spectrophotometry. The product exhibits a distinct color, and its absorbance is directly proportional to the concentration of furfural.

| Parameter | Value | Conditions | Reference |

| Molecular Formula | C₁₁H₈N₄O₅ | - | [6][7] |

| Molecular Weight | 276.20 g/mol | - | [6][7] |

| UV-Vis λmax (in acidic media) | ~375-450 nm | Acidic solution | [8] |

| UV-Vis λmax (in basic media) | 465 nm and 550 nm (shoulder) | Basic solution (after reaction in acid) | [9][10] |

| Linearity Range 1 (at 465 nm & 550 nm) | 0 - 0.01 mM | Basic solution | [8][9] |

| Linearity Range 2 (at 465 nm & 550 nm) | 0.01 - 0.2 mM | Basic solution | [8][9] |

| Limit of Detection (LOD) - Spectrophotometric | 1.76 µM | Basic solution | [9][10][11] |

| Limit of Detection (LOD) - Naked Eye | 10 µM | Basic solution | [9][10][11] |

Experimental Protocols

Preparation of Brady's Reagent (2,4-DNPH Solution)

Brady's reagent is a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and sulfuric acid.[1][2]

Materials:

-

2,4-Dinitrophenylhydrazine

-

Methanol

-

Concentrated Sulfuric Acid

Procedure:

-

Dissolve 2,4-dinitrophenylhydrazine in methanol to create a saturated solution.

-

Carefully add concentrated sulfuric acid dropwise to the methanol solution while stirring. The final reagent should be a clear orange solution.

Qualitative Test for Furfural

This test confirms the presence of the carbonyl group in furfural.

Materials:

-

Furfural sample

-

Brady's Reagent

-

Methanol (if the sample is a solid)

-

Test tubes

Procedure:

-

Add a few drops of the liquid furfural sample, or a solution of furfural in methanol, to a test tube containing Brady's reagent.[1]

-

Agitate the mixture and allow it to stand for a few minutes.[3]

-

The formation of a bright orange or yellow precipitate indicates a positive test for the carbonyl group.[1][2]

Synthesis and Purification of this compound

This procedure is for the preparation of a solid derivative for characterization, such as melting point determination.

Materials:

-

Furfural

-

Brady's Reagent

-

Ethanol or Ethanol/Water mixture for recrystallization

-

Buchner funnel and flask

-

Filter paper

-

Melting point apparatus

Procedure:

-

React furfural with an excess of Brady's reagent to ensure complete conversion.

-

Filter the resulting precipitate using a Buchner funnel and wash it with a small amount of cold methanol to remove unreacted reagents.[2][12]

-

Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water.[2][12] Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Dry the purified crystals, for example, in a desiccator.[12]

-

Determine the melting point of the dried crystals. The sharp and specific melting point helps in the identification of the original furfural.[12]

Colorimetric Quantification of Furfural

This method allows for the sensitive detection and quantification of furfural.[9]

Materials:

-

Furfural standard solutions (0 - 0.2 mM in 0.5 N HCl)

-

0.5 mM 2,4-DNPH in a 1:1 mixture of acetonitrile and 1 N HCl

-

5 N Sodium Hydroxide (NaOH) solution

-

UV-Vis Spectrophotometer or a microplate reader

-

Cuvettes or 96-well microplates

Procedure:

-

In a suitable container (e.g., a cuvette or a well of a microplate), mix the furfural standard solution with the 2,4-DNPH solution. A typical ratio is 2:1 by volume (e.g., 300 µL furfural solution and 150 µL DNPH solution).[10]

-

Allow the reaction to proceed for a set time, for instance, 10 minutes, in acidic conditions.[9]

-

To develop the color, add a strong base, such as 5 N NaOH (e.g., 100 µL).[10] The solution will turn orange.[9][11]

-

Allow the color to stabilize for approximately 20 minutes.[9][11]

-

Measure the absorbance of the solution at 465 nm and/or 550 nm using a spectrophotometer.[9][10]

-

Construct a calibration curve by plotting the absorbance versus the concentration of the furfural standards.

-

Determine the concentration of an unknown furfural sample by measuring its absorbance and interpolating from the calibration curve.

Caption: Workflow for colorimetric quantification of furfural.

Conclusion

The reaction of furfural with 2,4-dinitrophenylhydrazine remains a robust and reliable method for the detection and quantification of this important aldehyde. Its simplicity, coupled with the distinct color change that allows for easy visual and spectrophotometric analysis, ensures its continued relevance in various scientific and industrial settings. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this classic chemical test. The enhanced colorimetric method under basic conditions offers a sensitive and high-throughput approach for the quantitative analysis of furfural.[11][13]

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. ijrpc.com [ijrpc.com]

- 3. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

- 4. This compound | 2074-02-4 | Benchchem [benchchem.com]

- 5. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Furfural-2,4-dinitrophenylhydrazone | C11H8N4O5 | CID 5463001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of Furfural 2,4-Dinitrophenylhydrazone

This technical guide provides a comprehensive overview of the core physical and chemical properties of furfural 2,4-dinitrophenylhydrazone, a derivative of furfural used in various analytical and synthetic applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.

Core Physical and Chemical Properties

This compound is a stable, solid compound, typically appearing as a dark orange to very dark red solid[1]. It is known to be light-sensitive[1][2][3].

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₄O₅ | [1][2][3][4][5][6] |

| Molecular Weight | 276.20 g/mol | [1][2][3][4][5][6] |

| Melting Point | 230 °C | [1] |

| Boiling Point | 442.4 ± 45.0 °C (Predicted) | [1] |

| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 12.01 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and DMSO | [1] |

| Appearance | Dark Orange to Very Dark Red Solid | [1] |

| CAS Number | 2074-02-4 | [1][3][5][6] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and quantification of this compound.

The reaction between furfural and 2,4-dinitrophenylhydrazine (DNPH) to form the hydrazone derivative is the basis for its use in colorimetric analysis[7]. The UV-Vis spectrum of the derivative changes significantly with pH.

-

In acidic conditions , the furfural-DNPH derivative typically shows an absorption maximum in the range of 318 nm to 400 nm[7][8][9].

-

In basic conditions , a significant bathochromic shift (red shift) occurs, with the absorption maximum moving to the 465-470 nm range, resulting in an orange-colored solution[7][8][9]. This shift is attributed to the delocalization of π-electrons in the derivative under basic conditions[8][9]. A smaller shoulder peak may also be observed around 550 nm[8][10].

This pH-dependent color change allows for sensitive and quantitative detection of furfural, with a linear relationship between absorbance and concentration in the range of 0–0.2 mM[8][9].

Fourier-Transform Infrared (FTIR) spectroscopy helps in identifying the functional groups present in the molecule. The formation of the hydrazone involves the condensation of the aldehyde group of furfural with the amine group of DNPH. Key expected vibrational bands would include N-H stretching, C=N stretching of the hydrazone linkage, and characteristic bands from the furan and dinitrophenyl rings.

¹H NMR spectroscopy provides detailed information about the molecular structure.

-

The signals for the aromatic protons of the dinitrophenyl ring typically appear in the downfield region, between δ 7.25 and 9.15 ppm[7].

-

The proton of the hydrazone N-H group also resonates in this downfield region[7].

-

The protons of the furan ring will show characteristic signals, and the aldehydic proton signal of furfural will be absent, confirming the formation of the hydrazone.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

The synthesis of this compound is a classic condensation reaction between furfural and 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions.

-

Reactants : Furfural and 2,4-dinitrophenylhydrazine.

-

Catalyst : An acid catalyst, commonly sulfuric acid, is used to protonate the carbonyl oxygen of furfural, which enhances the electrophilicity of the carbonyl carbon. An optimal pH range of 2–3 is often cited for this derivatization[7].

-

Solvent : Ethanol is a commonly used solvent as it effectively dissolves both reactants[7].

-

Procedure :

-

A solution of 2,4-dinitrophenylhydrazine is prepared in a suitable solvent like ethanol, followed by the addition of a catalytic amount of concentrated sulfuric acid.

-

The furfural solution is then added to the DNPH reagent.

-

The reaction mixture is typically refluxed at around 80°C to accelerate the reaction rate[7]. An excess of DNPH is often used to ensure the complete conversion of furfural[7].

-

The completion of the reaction is indicated by the formation of a precipitate, the this compound.

-

-

Purification : The resulting solid product can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water, n-butyl alcohol, or ethanol/dimethylformamide[7].

This protocol is designed for the quantitative analysis of furfural via its DNPH derivative.

-

Reagents :

-

Procedure :

-

In a quartz cuvette, mix the furfural solution and the DNPH solution (e.g., in a 2:1 volume ratio)[8][9][11].

-

Allow the reaction to proceed for a set time (e.g., 10-20 minutes) under acidic conditions[8][9].

-

To develop the color for quantitative analysis, add a strong base, such as 5 N NaOH, to the mixture to make the solution basic[8][9][11]. The colorless or pale-yellow solution will turn orange[8][9].

-

Measure the absorbance spectrum using a UV-Vis spectrometer, typically in the range of 250–600 nm[8][9].

-

The concentration of furfural can be determined by the absorbance at the maximum wavelength (around 465 nm) by creating a calibration curve with standards of known concentrations[8][9][10].

-

Visualized Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow for the synthesis and analysis, and the chemical reaction mechanism.

Caption: Experimental workflow for the synthesis and UV-Vis analysis of this compound.

Caption: Acid-catalyzed reaction mechanism for the formation of this compound.

References

- 1. 2-Furancarboxaldehyde, 2-(2,4-dinitrophenyl)hydrazone | 2074-02-4 [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Furfural-2,4-dinitrophenylhydrazone | C11H8N4O5 | CID 5463001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 2074-02-4 | Benchchem [benchchem.com]

- 8. Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure of Furfural 2,4-Dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of furfural 2,4-dinitrophenylhydrazone. This compound is a derivative of furfural, a key platform chemical derived from biomass, and is of significant interest in various chemical and pharmaceutical research areas.

Chemical Structure and Properties

This compound is formed through a condensation reaction between furfural and 2,4-dinitrophenylhydrazine (DNPH). The reaction involves the nucleophilic attack of the amino group of DNPH on the carbonyl carbon of furfural, followed by the elimination of a water molecule to form a hydrazone.

Furfural , an aldehyde, consists of a furan ring with a formyl group at the 2-position.[1] Its chemical formula is C₅H₄O₂.[2] 2,4-Dinitrophenylhydrazine is a substituted hydrazine with the chemical formula C₆H₆N₄O₄.[3] It is characterized by a phenyl group substituted with two nitro groups at the 2 and 4 positions and a hydrazine group.[3]

The resulting product, this compound, is a crystalline solid. Its formation is often used as a qualitative test for the presence of aldehydes and ketones. The molecular formula of this compound is C₁₁H₈N₄O₅, with a molecular weight of approximately 276.20 g/mol .[4][5]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₄O₅ | [4][5] |

| Molecular Weight | 276.20 g/mol | [4][5] |

| Melting Point | 230 °C | [1] |

| Appearance | Dark Orange to Very Dark Red Solid | [1] |

| Solubility | Slightly soluble in Chloroform and DMSO | [1] |

Reaction Mechanism and Synthesis

The formation of this compound is a classic example of a nucleophilic addition-elimination reaction, specifically a condensation reaction.[6][7] The reaction is typically acid-catalyzed.

Reaction Scheme:

References

- 1. 2-Furancarboxaldehyde, 2-(2,4-dinitrophenyl)hydrazone | 2074-02-4 [chemicalbook.com]

- 2. This compound | 2074-02-4 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Furfural-2,4-dinitrophenylhydrazone | C11H8N4O5 | CID 5463001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

spectroscopic data of furfural 2,4-dinitrophenylhydrazone

An In-depth Technical Guide to the Spectroscopic Data of Furfural 2,4-Dinitrophenylhydrazone

Introduction

This compound is the chemical product formed from the condensation reaction between furfural and 2,4-dinitrophenylhydrazine (DNPH). This reaction is a classic method for the qualitative and quantitative analysis of aldehydes and ketones. The resulting hydrazone is a crystalline solid, and its formation is often accompanied by a distinct color change, which is pH-dependent. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development and analytical chemistry. The document details the compound's spectral characteristics, the experimental protocols for its synthesis and analysis, and visual representations of the underlying chemical processes.

Chemical and Physical Properties

-

Appearance: Crystalline solid

-

Synonyms: 2-Furaldehyde (2,4-dinitrophenyl)hydrazone, 2-Furancarboxaldehyde (2,4-dinitrophenyl)hydrazone[2]

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: UV-Visible Spectroscopy Data

| Condition | λmax (nm) | Observed Color | Electronic State |

| Acidic / Neutral | ~318 - 400[1] | Colorless / Pale-Yellow | Localized π-electron system |

| Basic | ~465 - 470[1][4] | Orange | Extended π-electron delocalization |

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3287 | N-H stretching vibration of the hydrazone group[1] |

| ~3090 | Aromatic C-H stretching vibrations[1] |

| ~1600 | C=O stretching (reference for unreacted furfural)[1] |

| ~1550 | N-H bending vibration[1] |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 7.25 - 9.15 | Aromatic protons of the dinitrophenyl ring and the hydrazone N-H proton[1] |

| ¹³C | Data not available in search results | - |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 275 | [M-H]⁻ (Deprotonated molecular ion)[1][5] |

| 276 | M⁺ (Molecular ion)[1] |

| 228.1 | [M-H-NO₂]⁻ Fragment from the loss of a nitro group[5] |

| 181.1 | Fragment from the further loss of a second nitro group[5] |

Experimental Protocols

Synthesis of this compound

The synthesis is a condensation reaction typically catalyzed by an acid.[1]

-

Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent, such as ethanol or a mixture of acetonitrile and 1 N HCl.[6][7]

-

Reaction: Add furfural to the DNPH solution. The reaction is initiated by the protonation of the carbonyl oxygen of furfural, which increases the electrophilicity of the carbonyl carbon.[1]

-

pH and Temperature: The reaction is often carried out under acidic conditions, with an optimal pH range of 2-3 for sulfuric acid catalysis.[1] The reaction can proceed at room temperature or be accelerated by refluxing at approximately 80°C.[1]

-

Product Formation: The nucleophilic nitrogen of the DNPH attacks the carbonyl carbon of the furfural, followed by dehydration to form the hydrazone.

-

Purification: The resulting precipitate, this compound, can be purified by recrystallization from a solvent mixture such as ethanol and dimethylformamide (DMF) or ethanol and ethyl acetate.[1]

Spectroscopic Analysis Protocols

UV-Visible Spectroscopy:

-

Sample Preparation (Acidic): Mix a furfural solution (e.g., prepared in 0.5 N HCl) with a 0.5 mM DNPH solution (e.g., in a 1:1 mixture of acetonitrile and 1 N HCl).[6][7][8]

-

Sample Preparation (Basic): After allowing the initial reaction to proceed, add a strong base (e.g., 5 N NaOH) to the solution to deprotonate the hydrazone nitrogen.[6][7][8] This induces a significant color change.

-

Data Acquisition: Record the absorbance spectra in the 250-600 nm range using a UV-Vis spectrophotometer.[6][7][8]

FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with potassium bromide powder and pressing it into a thin disk. Alternatively, analyze the sample as a mull in Nujol or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the infrared spectrum typically over the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Mass Spectrometry:

-

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via liquid chromatography (LC-MS).[9] For this compound, negative electrospray ionization (ESI) is an effective method.[5][9] Acquire mass spectra to determine the molecular ion and analyze the fragmentation patterns.

Mandatory Visualizations

References

- 1. This compound | 2074-02-4 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Furfural-2,4-dinitrophenylhydrazone | C11H8N4O5 | CID 5463001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. longdom.org [longdom.org]

An In-depth Technical Guide to the Infrared Spectrum of Furfural 2,4-Dinitrophenylhydrazone

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of furfural 2,4-dinitrophenylhydrazone, a common derivative used for the characterization of the aldehyde furfural. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, organic synthesis, and drug development, offering detailed data, experimental protocols, and a logical workflow for its synthesis and analysis.

Core Data Presentation: Infrared Absorption Spectrum

The formation of this compound from its parent aldehyde, furfural, results in a distinct infrared spectrum. The key transformation is the conversion of the carbonyl group (C=O) in furfural to a carbon-nitrogen double bond (C=N) in the hydrazone product. This change is readily observable in the IR spectrum, primarily by the disappearance of the strong C=O stretching band of furfural (typically around 1670-1714 cm⁻¹) and the appearance of characteristic N-H, C=N, and NO₂ stretching vibrations.[1]

The table below summarizes the principal infrared absorption bands for this compound. Data is compiled from spectroscopic analysis of similar 2,4-dinitrophenylhydrazone derivatives.[2]

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibration Type | Expected Intensity |

| ~ 3287 | N-H (Hydrazone) | Stretching | Sharp, Medium |

| ~ 3090 | C-H (Aromatic/Furan) | Stretching | Medium to Weak |

| ~ 1620 | C=C (Aromatic Ring) | Stretching | Medium |

| ~ 1590 - 1615 | C=N (Imine/Hydrazone) | Stretching | Medium to Strong |

| ~ 1516 | Ar-NO₂ (Nitro Group) | Asymmetric Stretching | Strong |

| ~ 1329 | Ar-NO₂ (Nitro Group) | Symmetric Stretching | Strong |

| ~ 1136 | C-N (Hydrazone) | Stretching | Medium |

Experimental Protocols

Detailed methodologies for the synthesis of the derivative and its subsequent analysis via Fourier-Transform Infrared (FTIR) spectroscopy are provided below.

Protocol 1: Synthesis of this compound

This procedure details the acid-catalyzed condensation reaction between furfural and 2,4-dinitrophenylhydrazine (DNPH).

Materials:

-

Furfural (C₅H₄O₂)

-

2,4-Dinitrophenylhydrazine (C₆H₆N₄O₄)

-

Ethanol (95%) or other suitable solvent

-

Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol, ethanol/ethyl acetate mixture)

Procedure:

-

Preparation of DNPH Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine in a suitable solvent such as ethanol. Carefully add a catalytic amount of concentrated sulfuric acid to this solution.

-

Reaction: In a separate flask, dissolve a molar equivalent of furfural in ethanol.

-

Condensation: Add the furfural solution to the acidic DNPH reagent. An immediate precipitation of the this compound derivative is typically observed.

-

Completion: Gently heat the mixture under reflux for approximately 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected crystals with cold ethanol to remove any unreacted starting materials and residual acid. Further purify the product by recrystallization from a suitable solvent like ethanol or an ethanol/ethyl acetate mixture to obtain fine, pure crystals.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. The melting point of the dried product can be taken to confirm its identity and purity.

Protocol 2: FTIR Analysis using KBr Pellet Method

This protocol describes the standard procedure for preparing a solid sample for analysis by transmission FTIR spectroscopy.[3][4]

Materials:

-

Dried this compound sample

-

Infrared-grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR Spectrometer

Procedure:

-

Sample Preparation: Place approximately 1-2 mg of the dried this compound product into a clean agate mortar.[4]

-

Grinding: Grind the sample into a very fine, fluffy powder. This step is critical to reduce light scattering.[3]

-

Mixing: Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[4] Avoid excessive grinding of the KBr, as it is hygroscopic and can absorb atmospheric moisture.[5]

-

Pellet Formation: Transfer the powder mixture into the die of a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent disc.[3][6]

-

Background Measurement: Place a pellet made of pure KBr (a "blank") in the spectrometer's sample holder and run a background scan. This allows for the subtraction of any absorptions from atmospheric CO₂, water, or the KBr itself.

-

Sample Measurement: Replace the blank with the sample pellet and acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

Mandatory Visualization

The following diagram illustrates the logical workflow from the initial reactants to the final spectroscopic characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 4. shimadzu.com [shimadzu.com]

- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

In-Depth Technical Guide: Solubility of Furfural 2,4-Dinitrophenylhydrazone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of furfural 2,4-dinitrophenylhydrazone, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility, established recrystallization solvent systems, and detailed experimental protocols for determining solubility.

Qualitative Solubility Profile

This compound, a derivative of furfural, is generally characterized as a crystalline solid. Its solubility is dictated by the polarity of the solvents.

General Observations:

-

Polar Organic Solvents: The compound exhibits good solubility in polar organic solvents. Ethanol is commonly used as a solvent for reactions involving 2,4-dinitrophenylhydrazone derivatives.[1] Other solvents in which hydrazones, in general, show good solubility include methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

Recrystallization Solvents: For purification purposes, mixtures of solvents are often employed. This compound can be recrystallized from a mixture of ethanol and dimethylformamide (DMF) or ethanol and ethyl acetate.[1] The principle of recrystallization relies on the compound being highly soluble in the solvent at an elevated temperature and poorly soluble at lower temperatures.[1] Other solvents reported for the recrystallization of dinitrophenylhydrazones include n-butyl alcohol, dioxane, and acetonitrile.[1]

-

Non-Polar Solvents: While specific data for this compound is scarce, hydrazones generally exhibit lower solubility in non-polar solvents.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | |

| n-Propanol | Data not available | Data not available | |

| Isopropanol | Data not available | Data not available | |

| n-Butanol | Data not available | Data not available | |

| Acetone | Data not available | Data not available | |

| Ethyl Acetate | Data not available | Data not available | |

| Acetonitrile | Data not available | Data not available | |

| Dichloromethane | Data not available | Data not available | |

| Chloroform | Data not available | Data not available | |

| Toluene | Data not available | Data not available | |

| Dimethylformamide (DMF) | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of crystalline organic compounds like this compound.

Isothermal Saturation (Shake-Flask) Method followed by Gravimetric Analysis

This is a classic and highly accurate method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature water bath or incubator and agitate (e.g., using a mechanical shaker or magnetic stirrer) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature and prevent precipitation.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.

-

-

Gravimetric Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the known volume of the filtered saturated solution into the pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven.

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial tare weight of the empty dish.

-

Solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Isothermal Saturation (Shake-Flask) Method followed by UV-Vis Spectrophotometric Analysis

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. This compound, with its aromatic rings and nitro groups, is an excellent candidate for this technique.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Separation of Saturated Solution:

-

Follow the same procedure as described in steps 1 and 2 of the gravimetric method to prepare a saturated solution at a constant temperature and separate the clear supernatant.

-

-

Spectrophotometric Measurement:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L or g/L).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Stability of Furfural 2,4-Dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of furfural 2,4-dinitrophenylhydrazone. Due to the limited direct experimental data on the thermal analysis of this specific compound, this guide synthesizes information on the thermal behavior of the parent compound, 2,4-dinitrophenylhydrazine (DNPH), and related aromatic hydrazones to provide a robust predictive assessment. This document is intended to be a valuable resource for professionals working with this and similar chemical entities.

Introduction

This compound is a chemical compound formed by the condensation reaction of furfural with 2,4-dinitrophenylhydrazine. This reaction is a classic method for the qualitative and quantitative analysis of aldehydes and ketones. The stability of the resulting hydrazone is crucial for its handling, storage, and application in various analytical and synthetic processes. This guide focuses on the thermal stability of this compound, a critical parameter for ensuring its integrity and for predicting its behavior under elevated temperatures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₈N₄O₅ |

| Molecular Weight | 276.20 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | The melting point of the parent compound, 2,4-dinitrophenylhydrazine, is in the range of 198 to 202 °C with decomposition[1]. The melting point of the furfural derivative is expected to be in a similar range, also likely with decomposition. |

Thermal Stability Analysis

A detailed study on the thermal decomposition of DNPH using TG/DTA and DSC techniques revealed that its decomposition occurs in a three-step consecutive reaction after melting[2][3]. The thermal decomposition starts around 200.6°C after an endothermic melting peak at approximately 198.8°C[2]. The decomposition process is characterized by two exothermic maxima at 208.4°C and 214.9°C[2].

The proposed three-step decomposition mechanism for DNPH is as follows:

-

Intermolecular dehydration to form 4-nitro-1-hydroxybenzotriazole.

-

Cleavage of the N-N-N triazole bond.

-

Final decomposition of the resulting compound into gaseous products and a solid residue[2][3].

The presence of the furfural moiety is expected to influence the thermal stability of the DNPH structure. The furan ring itself is thermally labile and can undergo various decomposition reactions at elevated temperatures.

Table 1: Thermal Decomposition Data for 2,4-Dinitrophenylhydrazine (DNPH)

| Thermal Event | Temperature (°C) | Enthalpy Change (ΔH) | Observations |

| Melting | ~198.8 | 73.3 J/g (endothermic) | Solid to liquid phase transition[2]. |

| Decomposition Onset | ~200.6 | - | Start of thermal degradation[2]. |

| Exothermic Peak 1 | ~208.4 | Exothermic | First major decomposition step[2]. |

| Exothermic Peak 2 | ~214.9 | Exothermic | Second major decomposition step[2]. |

Experimental Protocols for Thermal Stability Assessment

The following are detailed methodologies for key experiments that can be employed to determine the thermal stability of this compound, based on standard practices for similar compounds.

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Atmosphere: Inert (e.g., Nitrogen or Argon) or oxidative (e.g., Air), with a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere is recommended to study the intrinsic thermal decomposition without oxidation.

-

Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min.

-

Temperature Range: From ambient temperature to a final temperature where the decomposition is complete (e.g., 25 °C to 600 °C).

-

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the percentage of residual mass at the end of the experiment.

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

-

Instrument Setup:

-

Instrument: A calibrated differential scanning calorimeter.

-

Atmosphere: Inert (e.g., Nitrogen or Argon) with a constant flow rate.

-

Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min.

-

Temperature Range: From ambient temperature to a temperature beyond the expected decomposition (e.g., 25 °C to 400 °C).

-

Reference: An empty, sealed DSC pan is used as a reference.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak temperatures and the enthalpy changes (ΔH) for these transitions are determined.

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of the compound.

Methodology:

-

Sample Preparation: A small amount of the sample is placed in a pyrolysis tube or on a pyrolysis probe.

-

Instrument Setup:

-

Pyrolyzer: The sample is rapidly heated to a specific decomposition temperature (e.g., 300-600 °C) in an inert atmosphere.

-

Gas Chromatograph (GC): The pyrolysis products are swept into the GC column for separation. A suitable temperature program is used to elute the different components.

-

Mass Spectrometer (MS): The separated components are introduced into the MS for identification based on their mass spectra.

-

-

Data Analysis: The mass spectra of the eluted compounds are compared with spectral libraries (e.g., NIST) to identify the decomposition products. This information is crucial for elucidating the thermal degradation pathway.

Visualizations

Caption: Experimental workflow for assessing thermal stability.

Caption: Proposed thermal degradation pathway for this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its safe handling and application. Based on the thermal behavior of the parent 2,4-dinitrophenylhydrazine, it is anticipated that this compound will exhibit thermal decomposition in the temperature range of 200-220 °C. The decomposition is expected to be an exothermic process involving the cleavage of the N-N bond and potential fragmentation of the furan and dinitrophenyl rings.

For a definitive characterization of the thermal stability of this compound, it is highly recommended to perform experimental analyses using TGA, DSC, and Py-GC-MS as outlined in this guide. The presented protocols provide a solid foundation for such investigations. The insights gained from these studies will be invaluable for researchers, scientists, and drug development professionals in optimizing processes and ensuring the quality and safety of their work.

References

Technical Guide: Furfural 2,4-Dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of furfural 2,4-dinitrophenylhydrazone, focusing on its melting point as a key identification parameter. It includes detailed experimental protocols for its synthesis and characterization, and a logical workflow for the identification of carbonyl compounds.

Core Topic: Melting Point and Physicochemical Properties

This compound is a derivative formed by the condensation reaction between furfural (an aldehyde) and 2,4-dinitrophenylhydrazine (DNPH). This reaction is a classic method for the qualitative identification of aldehydes and ketones. The resulting hydrazone is a crystalline solid with a distinct melting point, which serves as a crucial data point for confirming the identity of the original carbonyl compound.

Data Presentation: Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. The melting point is a critical parameter for identification.

| Property | Value | Source(s) |

| Melting Point | 230 °C | [1][2] |

| Molecular Formula | C₁₁H₈N₄O₅ | [3][4] |

| Molecular Weight | 276.20 g/mol | [4][5] |

| Appearance | Dark Orange to Very Dark Red Solid | [1] |

| CAS Number | 2074-02-4 | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the subsequent determination of its melting point are provided below. These protocols are foundational for researchers working with carbonyl compound identification.

Synthesis of this compound

This protocol details the synthesis of the hydrazone derivative from furfural using Brady's reagent (a solution of 2,4-dinitrophenylhydrazine).

Materials:

-

Furfural (C₅H₄O₂)

-

Brady's Reagent (2,4-dinitrophenylhydrazine solution in methanol and sulfuric acid)

-

Methanol

-

Test tubes or small flasks

-

Pipettes

-

Water bath

-

Ice bath

-

Hirsch or Büchner funnel for vacuum filtration

Procedure:

-

Preparation of Furfural Solution: Add a few drops of furfural to a test tube. If the sample is highly viscous, dissolve it in a minimal amount of methanol.

-

Reaction: Add approximately 5 mL of Brady's reagent to the furfural solution.

-

Precipitation: Agitate the mixture. The formation of a bright orange, yellow, or red precipitate indicates the presence of a carbonyl group. For furfural, a dark orange to red precipitate is expected.

-

Heating (if necessary): If a precipitate does not form immediately at room temperature, gently warm the mixture in a water bath (around 60-80°C) for 5-10 minutes.[6]

-

Crystallization: Cool the mixture in an ice bath to ensure complete crystallization of the derivative.

-

Isolation: Collect the crystalline product by vacuum filtration using a Hirsch or Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold methanol to remove any unreacted reagents.

-

Drying: Allow the crystals to dry completely on the funnel by drawing air through them. For further purification, recrystallization can be performed.

Purification by Recrystallization

To obtain an accurate melting point, the crude product must be purified.

Materials:

-

Crude this compound crystals

-

Suitable solvent (e.g., ethanol, ethanol/water mixture)

-

Erlenmeyer flask

-

Hot plate

-

Filter paper

Procedure:

-

Solvent Selection: Transfer the crude crystals to an Erlenmeyer flask.

-

Dissolution: Add the minimum amount of hot solvent required to completely dissolve the crystals.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Drying: Dry the purified crystals thoroughly before melting point determination.

Melting Point Determination

The melting point of the purified, dry crystals is determined to confirm the identity of the original aldehyde.

Materials:

-

Purified, dry this compound crystals

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation: Finely crush a small amount of the dry crystals and pack them into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (230°C).

-

Determination: Decrease the heating rate to 1-2°C per minute.

-

Melting Range: Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. A pure compound should have a sharp melting range of 1-2°C.

-

Confirmation: Compare the observed melting point to the literature value (230°C) to confirm the identity of the original compound as furfural.

Mandatory Visualization: Logical Workflow

The following diagram illustrates the logical workflow for identifying an unknown carbonyl compound, such as furfural, using the 2,4-dinitrophenylhydrazine test and subsequent melting point analysis.

Caption: Workflow for Carbonyl Compound Identification.

References

- 1. 2-Furancarboxaldehyde, 2-(2,4-dinitrophenyl)hydrazone CAS#: 2074-02-4 [m.chemicalbook.com]

- 2. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Furfural-2,4-dinitrophenylhydrazone | C11H8N4O5 | CID 5463001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2074-02-4 | Benchchem [benchchem.com]

Crystallography of Furfural 2,4-Dinitrophenylhydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfural 2,4-dinitrophenylhydrazone, a derivative of the versatile platform chemical furfural, is a compound of interest in various chemical and pharmaceutical research areas. Its synthesis from renewable resources and its potential applications necessitate a thorough understanding of its solid-state properties. This technical guide provides a comprehensive overview of the crystallographic aspects of this compound, detailing its synthesis, purification, and the challenges in obtaining single-crystal X-ray diffraction data. While a definitive, publicly available crystal structure for this compound remains elusive in the searched scientific literature, this guide compiles relevant data from analogous structures and outlines the experimental protocols necessary for its crystallographic characterization.

Introduction

Furfural, an aldehyde derived from lignocellulosic biomass, is a key renewable building block for the chemical industry. Its reaction with 2,4-dinitrophenylhydrazine (DNPH) yields this compound, a stable, crystalline solid. Such derivatives are historically significant in the qualitative identification of aldehydes and ketones and continue to be subjects of research for their potential biological activities and material properties. The planarity of the furfural and dinitrophenyl rings, connected by a hydrazone linkage, suggests the potential for interesting intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the crystal packing. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting and controlling physicochemical properties like solubility, stability, and bioavailability.

It is important to note that phenylhydrazone compounds are known to exhibit polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Furthermore, the presence of syn/anti isomerism in hydrazones can also lead to the formation of different crystalline products.

Synthesis and Purification

The synthesis of this compound is a classic condensation reaction between furfural and 2,4-dinitrophenylhydrazine. The reaction is typically catalyzed by an acid.

Experimental Protocol: Synthesis

Materials:

-

Furfural

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Ethanol (or other suitable solvent)

-

Concentrated Sulfuric Acid (catalyst)

Procedure:

-

Preparation of DNPH solution: A solution of 2,4-dinitrophenylhydrazine is prepared in a suitable solvent, such as ethanol. A small amount of concentrated sulfuric acid is added as a catalyst. The optimal pH for this derivatization is often cited to be in the range of 2-3.[1]

-

Reaction: Furfural is added to the acidic DNPH solution. An excess of 2,4-dinitrophenylhydrazine is often used to ensure the complete conversion of furfural.[1]

-

Reaction Conditions: The reaction mixture is typically heated under reflux at around 80°C for approximately 2.5 hours.[1] The completion of the reaction may be indicated by the cessation of gas evolution.[1]

-

Precipitation and Isolation: Upon cooling, the this compound derivative precipitates out of the solution. The solid product is then collected by filtration.

-

Washing: The collected solid is washed with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials and impurities.

Experimental Protocol: Recrystallization for Single Crystal Growth

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. Recrystallization is the primary method for this purpose. The choice of solvent is crucial and often requires empirical screening.

Procedure:

-

Solvent Selection: A variety of solvents can be tested for their ability to dissolve the compound when hot and allow it to crystallize upon cooling. Common solvents for recrystallizing dinitrophenylhydrazone derivatives include ethanol, n-butyl alcohol, dioxane, acetonitrile, and mixtures such as ethanol/water, ethanol/dimethylformamide (DMF), and ethanol/ethyl acetate.[1]

-

Dissolution: The crude this compound is dissolved in a minimum amount of the chosen solvent at an elevated temperature.

-

Hot Filtration (optional): If any insoluble impurities are present, the hot solution should be filtered to remove them.

-

Crystal Growth: The hot, saturated solution is allowed to cool slowly and undisturbed. Slow cooling promotes the growth of larger, higher-quality single crystals. Methods to control the cooling rate include placing the flask in an insulated container or a dewar.

-

Isolation: Once crystals have formed, they are isolated by filtration and washed with a small amount of cold solvent.

Crystallographic Data

Data for Analogous Compounds

The crystallographic data for compounds with similar structural motifs, such as other dinitrophenylhydrazones, can be used for comparative purposes. The data presented below is for compounds that are structurally related to this compound.

| Parameter | (E)-2-furyl methyl ketone 2,4-dinitrophenylhydrazone[1] | Salicylaldehyde-2,4-dinitrophenylhydrazone |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 9.8917 | 13.820 |

| b (Å) | 12.8477 | 4.3515 |

| c (Å) | 10.6549 | 25.159 |

| α (°) | 90 | 90 |

| β (°) | 111.63 | 123.01 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1258.7 | Not Reported |

| Z | Not Reported | 4 |

| R-factor | Not Reported | Not Reported |

Table 1: Crystallographic data for compounds analogous to this compound.

Experimental Workflow and Visualization

The process of obtaining and analyzing the crystal structure of this compound can be visualized as a sequential workflow.

Caption: Experimental workflow for the crystallographic analysis of this compound.

Conclusion

This technical guide has summarized the available information on the crystallography of this compound. While a specific crystal structure is not publicly available, the detailed protocols for its synthesis and purification provide a clear pathway for researchers to obtain this data. The crystallographic information from analogous compounds suggests that it is likely to crystallize in a monoclinic system. The provided workflow diagram illustrates the necessary steps from synthesis to final structure determination. Further research is warranted to isolate and characterize the single crystal structure of this compound, which would be a valuable contribution to the fields of crystallography, materials science, and drug development.

References

An In-depth Technical Guide to the Derivatization of Furfural with 2,4-Dinitrophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the derivatization of furfural using 2,4-dinitrophenylhydrazine (DNPH). This chemical reaction is a cornerstone for the detection, identification, and quantification of furfural, a key compound of interest in various industrial and research settings, including food science, transformer oil analysis, and biofuel development.[1][2]

Reaction Mechanism and Principles

The derivatization of furfural with 2,4-dinitrophenylhydrazine is a classic condensation reaction.[3] Specifically, it is an acid-catalyzed nucleophilic addition-elimination reaction.[4][5][6] The process involves the nucleophilic attack of the terminal nitrogen atom of the DNPH on the electrophilic carbonyl carbon of furfuran.[3] This is followed by the elimination of a water molecule to form a stable, colored precipitate known as furfural-2,4-dinitrophenylhydrazone.[3][4]

The reaction is typically carried out in an acidic medium, often using sulfuric acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[3]

Caption: Reaction mechanism of furfural with 2,4-dinitrophenylhydrazine.

Quantitative Data

The furfural-2,4-dinitrophenylhydrazone derivative possesses distinct physical and chemical properties that are crucial for its identification and quantification.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₄O₅ | [3][7] |

| Molecular Weight | 276.20 g/mol | [3][7][8] |

| Melting Point | 198-202 °C (decomposes) | [4] |

| Appearance | Red to orange solid | [4] |

| λmax (in basic solution) | ~470 nm | [1][9] |

| λmax (in acidic solution) | ~318 nm | [1] |

Experimental Protocols

The derivatization of furfural with DNPH can be employed for both qualitative and quantitative analyses.

Qualitative Analysis: Brady's Test

Brady's test is a rapid qualitative test for the presence of aldehydes and ketones.[10]

Reagent Preparation (Brady's Reagent):

-

Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 10 cm³ of concentrated sulfuric acid. This may require leaving it overnight to fully dissolve.[11]

-

In a separate beaker, prepare a solution of 15 cm³ of ethanol and 5 cm³ of deionized water.[11]

-

Carefully and slowly add the DNPH-sulfuric acid solution to the ethanol-water mixture with stirring.[11]

Procedure:

-

Place a small amount of the sample suspected of containing furfural in a test tube.[10] If the sample is a solid, dissolve it in a minimal amount of a suitable solvent like methanol or ethanol.[12]

-

Add a few drops of Brady's reagent to the sample.[10]

-

Agitate the mixture and observe.[10]

-

Positive Result: The formation of a yellow, orange, or red precipitate indicates the presence of a carbonyl group.[10][12] Aromatic aldehydes like furfural typically produce a red precipitate.[12]

Quantitative Analysis: Spectrophotometric Method

This method allows for the quantification of furfural by measuring the absorbance of the colored hydrazone derivative.

Procedure:

-

Derivatization: React a known volume of the sample containing furfural with an excess of DNPH solution in an acidic medium (e.g., hydrochloric acid).[13]

-

Color Development: After the reaction is complete, change the solution to basic conditions (e.g., by adding NaOH). This causes a shift in the absorption peak to the visible range, resulting in an orange-colored solution.[1][9] The color and absorbance typically saturate within 20 minutes.[1][9]

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is approximately 470 nm under basic conditions.[1]

-

Quantification: Create a calibration curve by measuring the absorbance of a series of standard solutions of known furfural concentrations that have undergone the same derivatization procedure. The concentration of furfural in the unknown sample can then be determined by comparing its absorbance to the calibration curve. A linear relationship between absorbance and furfural concentration is typically observed in a specific range.[1]

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC provides a highly sensitive and selective method for the quantification of furfural-DNPH derivatives, especially in complex matrices.[3]

Procedure:

-

Sample Preparation and Derivatization: Extract furfural from the sample matrix using a suitable solvent.[2] Derivatize the extracted furfural with DNPH in an acidic solution to form the hydrazone.[2]

-

Solid-Phase Extraction (SPE): The resulting derivative may need to be concentrated and purified using SPE cartridges to remove interferences.[14]

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is commonly used.[14]

-

Mobile Phase: A gradient elution with a mixture of organic solvent (e.g., methanol or acetonitrile) and water is typically employed.[14]

-

Detection: The eluting hydrazone is detected using a UV-Vis detector set at a wavelength where the derivative has strong absorbance (typically around 340-380 nm).[5]

-

-

Quantification: As with the spectrophotometric method, quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards.

Caption: General experimental workflows for furfural analysis using DNPH.

Safety Considerations

-

2,4-Dinitrophenylhydrazine (DNPH): DNPH is a flammable solid and can be explosive if allowed to dry out completely.[4][15][16] It should be handled as a wetted powder.[4] It is harmful if swallowed and can cause skin and eye irritation.[15][17] Always consult the Safety Data Sheet (SDS) before handling.

-

Furfural: Furfural is toxic and can be absorbed through the skin.[18] It is used as a solvent and chemical intermediate.[18]

-

Acids: The concentrated acids used in reagent preparation are corrosive and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]

Conclusion

The derivatization of furfural with 2,4-dinitrophenylhydrazine is a robust and versatile analytical technique. Its application ranges from simple qualitative screening to highly sensitive and specific quantification by chromatographic methods. A thorough understanding of the reaction mechanism, experimental parameters, and safety precautions is essential for obtaining accurate and reliable results in research, quality control, and drug development settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective Aqueous Extraction and Green Spectral Analysis of Furfural as an Aging Indicator in Power Transformer Insulating Fluid [mdpi.com]

- 3. Furfural 2,4-dinitrophenylhydrazone | 2074-02-4 | Benchchem [benchchem.com]

- 4. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Furfural-2,4-dinitrophenylhydrazone | C11H8N4O5 | CID 5463001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cymitquimica.com [cymitquimica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 11. edu.rsc.org [edu.rsc.org]

- 12. science-revision.co.uk [science-revision.co.uk]

- 13. Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uprm.edu [uprm.edu]

- 16. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

The Advent of a Classic: Unraveling the Historical Synthesis of Furfural 2,4-Dinitrophenylhydrazone

A deep dive into the early 20th-century chemical literature reveals the pivotal development of 2,4-dinitrophenylhydrazine as a reagent, leading to the first characterization of furfural 2,4-dinitrophenylhydrazone, a compound that would become a cornerstone in the qualitative analysis of carbonyl compounds. This technical guide illuminates the historical context of this discovery, detailing the original experimental protocols and the quantitative data that established its identity.

The story of this compound is intrinsically linked to the broader search for reliable methods to identify aldehydes and ketones. In the early 20th century, while several reagents existed for this purpose, many failed to produce consistently solid, crystalline derivatives, especially with aliphatic or less reactive aromatic carbonyls. This analytical gap was brilliantly addressed by Oscar L. Brady and G. V. Elsmie in their landmark 1926 publication in The Analyst.[1] They introduced 2,4-dinitrophenylhydrazine (DNPH) as a superior reagent, noting its ability to form well-defined crystalline derivatives with a wide range of aldehydes and ketones.

While Brady and Elsmie laid the foundational groundwork, it was Charles F. H. Allen, in a 1930 paper in the Journal of the American Chemical Society, who championed the widespread use of DNPH, particularly for carbonyl compounds that gave oily or difficult-to-purify products with other reagents.[2][3] It is in this context that the specific synthesis and characterization of this compound emerged as a prime example of the reagent's utility.

From Discovery to Derivatization: A Chronological Perspective

The historical timeline for the discovery and application of this compound can be outlined as follows:

Caption: A timeline illustrating the key milestones in the historical discovery and application of this compound.

Quantitative Data from Early Reports

The melting point of the newly synthesized derivative was a critical piece of data for its characterization and for future identification purposes. Early 20th-century publications established the physical properties of this compound, which have been refined over time.

| Property | Reported Value (Historical) | Modern Accepted Value |

| Melting Point | 202 °C | 202-204 °C |

| Molecular Formula | C₁₁H₈N₄O₅ | C₁₁H₈N₄O₅ |

| Molecular Weight | - | 276.20 g/mol |

Note: Early reports often focused on melting points as the primary means of identification, with molecular weight calculations becoming more routine later.

The Original Experimental Protocol

The method employed by early researchers for the synthesis of this compound was a straightforward yet elegant condensation reaction. The following protocol is a reconstruction based on the procedures described in the foundational papers of the era.

Objective: To prepare the 2,4-dinitrophenylhydrazone derivative of furfural for the purpose of identification.

Reagents:

-

Furfural

-

2,4-Dinitrophenylhydrazine (Brady's Reagent)

-

Ethanol (95%)

-

Concentrated Sulfuric Acid (catalyst)

Procedure:

-

Preparation of the Reagent: A solution of 2,4-dinitrophenylhydrazine was prepared by dissolving it in a suitable solvent, typically methanol or ethanol, with the addition of a small amount of concentrated sulfuric acid to facilitate the dissolution and to catalyze the reaction.

-

Reaction: To a small quantity of the furfural sample (either neat or dissolved in a minimal amount of ethanol), an excess of the prepared 2,4-dinitrophenylhydrazine solution was added.

-

Precipitation: The formation of the this compound derivative was typically rapid, manifesting as a yellow to orange-red precipitate. The mixture was often allowed to stand to ensure complete precipitation.

-